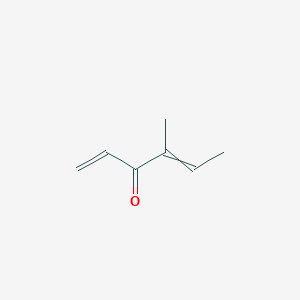![molecular formula C29H24N2O B14317599 2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole CAS No. 111678-02-5](/img/structure/B14317599.png)
2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole is a complex organic compound characterized by the presence of biphenyl groups and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole typically involves the reaction of biphenyl derivatives with hydrazides under specific conditions. The process often includes the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The biphenyl groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can produce simpler biphenyl compounds.
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biological assays to investigate cellular processes and interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl groups and oxadiazole ring play crucial roles in binding to target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic strategies.
類似化合物との比較
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-thiadiazole
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and interactions with other molecules. These unique features make it a valuable tool in various research applications, distinguishing it from other biphenyl derivatives.
特性
CAS番号 |
111678-02-5 |
|---|---|
分子式 |
C29H24N2O |
分子量 |
416.5 g/mol |
IUPAC名 |
2-(4-phenylphenyl)-5-[3-(4-phenylphenyl)propyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C29H24N2O/c1-3-9-23(10-4-1)25-16-14-22(15-17-25)8-7-13-28-30-31-29(32-28)27-20-18-26(19-21-27)24-11-5-2-6-12-24/h1-6,9-12,14-21H,7-8,13H2 |
InChIキー |
DLCNZDCXRMLUEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


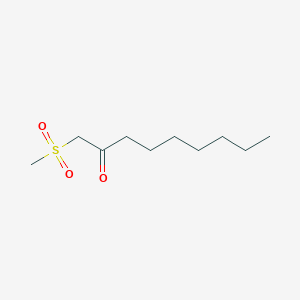
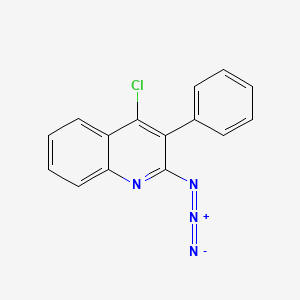
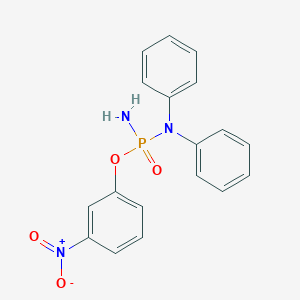
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
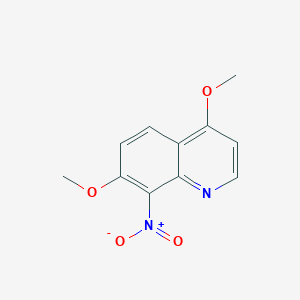


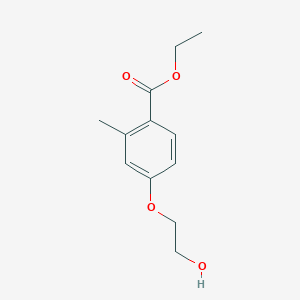
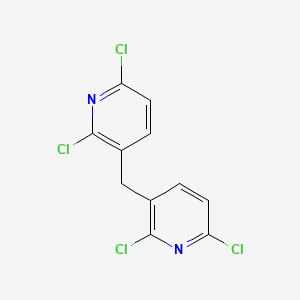
![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
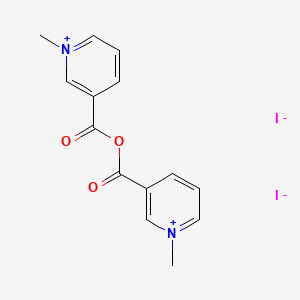
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
